3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
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Overview
Description
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate: is a chemical compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate typically involves the reaction of 3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane with trifluoroacetic acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired trifluoroacetate salt .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroacetate group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate is used as an intermediate in the synthesis of various complex molecules. Its unique structure makes it a valuable building block for creating spirocyclic compounds .
Biology: In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. It may serve as a model compound for investigating the interactions of spirocyclic molecules with biological targets .
Medicine: In medicine, 3,3-Dimethyl-1-oxa-6-azaspiro[3Its unique structure may contribute to the design of novel pharmaceuticals with improved efficacy and selectivity .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The trifluoroacetate group can enhance the compound’s stability and bioavailability, contributing to its overall effectiveness .
Comparison with Similar Compounds
- 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane hydrochloride
- 2-Oxa-6-azaspiro[3.3]heptane oxalate
- 1-Oxa-2,6-diazaspiro[3.3]heptane
Uniqueness: 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications compared to its similar counterparts .
Properties
IUPAC Name |
3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.C2HF3O2/c1-6(2)5-9-7(6)3-8-4-7;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYZNWDLCIQRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC12CNC2)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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